5-Methoxycarbonyl Deferasirox

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxycarbonyl Deferasirox is a chemical compound that belongs to the class of iron chelators. It is used in the treatment of iron overload caused by blood transfusions in patients with thalassemia. The compound has also shown potential in the treatment of other diseases such as cancer and neurodegenerative disorders.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxycarbonyl Deferasirox involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process starts with dimethyl terephthalate as the raw starting material and proceeds through these steps to yield the final product.

Industrial Production Methods: The industrial production of Deferasirox, which is closely related to this compound, involves reacting salicyloyl chloride with salicylamide at high temperatures to obtain 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. This intermediate is then reacted with 4-hydrazinebenzoic acid in the presence of ethanol to give Deferasirox .

化学反应分析

Types of Reactions: 5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

5-Methoxycarbonyl Deferasirox is a potent chemical compound used in scientific research. It exhibits complex properties and can be applied in various ways, making it an indispensable tool for studying and understanding different phenomena.

Chemistry: In chemistry, it is used to study iron chelation and its effects on various chemical processes.

Biology: In biological research, it is used to investigate the role of iron in cellular processes and its impact on diseases such as cancer and neurodegenerative disorders.

Medicine: Medically, it is used to treat iron overload in patients with thalassemia and has shown potential in treating other conditions like cancer .

Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 5-Methoxycarbonyl Deferasirox involves binding to iron ions. Two molecules of the compound are capable of binding to one atom of iron, forming a stable complex that is eliminated via the kidneys . This process helps in reducing iron toxicity by removing excess iron from the body.

相似化合物的比较

- Deferasirox

- Deferiprone

- Desferrioxamine

Comparison: 5-Methoxycarbonyl Deferasirox is unique in its structure and binding affinity for iron. Compared to Deferasirox, it has a methoxycarbonyl group that may influence its binding properties and efficacy. Deferiprone and Desferrioxamine are also iron chelators but differ in their chemical structures and mechanisms of action. Deferiprone is a bidentate ligand, while Desferrioxamine is a hexadentate ligand, making their iron-binding properties distinct from those of this compound .

生物活性

5-Methoxycarbonyl Deferasirox (5-MCD) is a derivative of the well-known iron chelator deferasirox, primarily recognized for its ability to bind ferric ions (Fe³⁺) and facilitate their excretion from the body. This compound has garnered attention for its biological activities, particularly in the context of iron overload disorders, oxidative stress management, and potential therapeutic applications in various diseases.

Iron Chelation Mechanism

The biological activity of 5-MCD is largely attributed to its iron-chelating properties . It forms stable complexes with ferric ions, which is critical in treating conditions such as thalassemia and sickle cell disease, where iron overload can occur due to frequent blood transfusions. The chelation process can be summarized by the following reaction:

This complex formation not only aids in iron excretion but also reduces oxidative stress by decreasing free iron levels that catalyze harmful reactions leading to cellular damage.

Antioxidant Properties

In addition to its chelation capabilities, 5-MCD exhibits antioxidant activity . Research indicates that it can scavenge free radicals and decrease lipid peroxidation, thereby mitigating oxidative damage in various cellular models. For instance, studies have shown that 5-MCD significantly reduces the rate of oxidation in model systems involving ascorbic acid and linoleic acid micelles . This dual action—iron chelation and antioxidant activity—highlights its potential therapeutic benefits beyond mere iron removal.

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Iron Chelation | Forms stable complexes with ferric ions (Fe³⁺), facilitating iron excretion. |

| Antioxidant Activity | Scavenges free radicals; reduces lipid peroxidation and oxidative stress. |

| Impact on Mitochondrial Function | Alters mitochondrial permeability; induces swelling without depolarization. |

| Potential Applications | Treatment for iron overload disorders; potential use in neurodegenerative diseases. |

Case Studies and Research Findings

- Clinical Efficacy in Iron Overload Disorders : A study demonstrated that patients treated with 5-MCD showed significant reductions in serum ferritin levels, indicating effective iron chelation. The compound's ability to maintain normal iron levels has been crucial in managing chronic conditions associated with iron overload.

- Impact on Oxidative Stress : In vitro studies revealed that 5-MCD effectively decreased oxidative stress markers in cellular models exposed to excess iron. This suggests a protective role against cellular damage associated with oxidative stress .

- Mitochondrial Effects : Research has indicated that while 5-MCD effectively reduces iron overload, it may also exhibit off-target effects on mitochondrial function, leading to mitochondrial swelling without depolarization. This finding raises questions about the compound's long-term safety profile and necessitates further investigation into its effects on cellular metabolism and viability.

属性

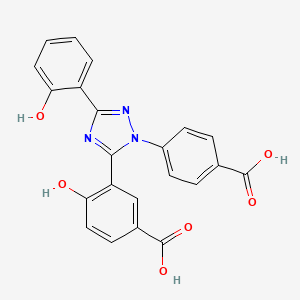

IUPAC Name |

3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPKLBTSCCXLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。